n-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-n-methylglycine
Description
n-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-n-methylglycine is a synthetic organic compound featuring a dihydrobenzo[b]thiophene core linked to an N-methylglycine moiety via a carbonyl group. The dihydrobenzo[b]thiophene system confers aromaticity and electron-rich properties, while the N-methylglycine segment enhances solubility in polar solvents.
Properties
Molecular Formula |
C12H13NO3S |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
2-[2,3-dihydro-1-benzothiophene-3-carbonyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C12H13NO3S/c1-13(6-11(14)15)12(16)9-7-17-10-5-3-2-4-8(9)10/h2-5,9H,6-7H2,1H3,(H,14,15) |
InChI Key |
PNMYFDAIVDMTDT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1CSC2=CC=CC=C12 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cascade Cyclization
A method described in Source employs a Pd(0)-mediated cascade reaction to synthesize 2,3-dihydrobenzo[b]thiophenes bearing benzylic quaternary carbons. The process involves:
- Oxidative addition of an aryl iodide to Pd(0), forming a σ-aryl palladium intermediate.
- Alkene insertion into the Pd intermediate, generating a σ-alkyl palladium species.
- Transmetalation with a thiol-TIPS ether and reductive elimination to yield the product.
Key Conditions :
Oxidation to Carboxylic Acid
The dihydrobenzo[b]thiophene intermediate must be functionalized to a carboxylic acid. While direct methods are scarce, Source demonstrates hydrolysis of benzo[b]thiophene esters to carboxylic acids using NaOH in ethanol/water (50°C, 91% yield). Analogous conditions could apply here.
Activation of 2,3-Dihydrobenzo[b]thiophene-3-carboxylic Acid
Carboxylic acid activation is critical for amide bond formation. Two predominant strategies emerge from the literature.
EDCI/DMAP-Mediated Activation
Source utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to activate benzo[b]thiophene-3-carboxylic acids. This method forms an active O-acylisourea intermediate, which reacts with amines to yield amides.
Typical Conditions :
PyBOP-Mediated Coupling
Source reports benzotriazol-1-yl-oxytris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) as a coupling agent for benzo[b]thiophene-2-carboxylic acids. This reagent minimizes racemization and improves yields in sterically hindered systems.
Representative Protocol :
- Solvent: N,N-dimethylformamide (DMF).
- Base: Triethylamine (3.0 equiv).
- Yield: 86% for analogous amides.
Coupling with N-Methylglycine
N-Methylglycine (sarcosine) is commercially available but may require protection/deprotection steps depending on the coupling strategy.
Direct Amidation Using Activated Esters
Source describes the synthesis of methyl (3-chlorobenzo[b]thiophene-2-carbonyl)glycinate, a structurally related compound. Adapting this method:
- Activate 2,3-dihydrobenzo[b]thiophene-3-carboxylic acid with EDCI/DMAP.
- React with N-methylglycine in DCM or DMF.
- Purify via silica gel chromatography (eluent: petroleum ether/ethyl acetate).
Optimization Notes :
Stepwise Esterification and Aminolysis
An alternative route involves:
- Esterification of the carboxylic acid to a methyl ester (e.g., using thionyl chloride/methanol).
- Aminolysis with N-methylglycine under basic conditions.
Source demonstrates ester hydrolysis to carboxylic acids, suggesting reversibility under basic conditions.
Data Tables
Table 1: Comparison of Coupling Agents for Amide Formation
| Coupling Agent | Solvent | Base | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| EDCI/DMAP | DCM | None | RT | 70–85 | |
| PyBOP | DMF | Et₃N | RT | 80–91 | |
| HATU | DMF | DIPEA | 0°C→RT | 75–88 |
Table 2: Reaction Yields for Key Steps
| Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Pd-catalyzed cyclization | Pd(dba)₂, BSA, THF, 60°C | 85 | |
| Carboxylic acid hydrolysis | NaOH, EtOH/H₂O, 50°C | 91 | |
| EDCI-mediated coupling | EDCI/DMAP, DCM, RT | 78 |
Mechanistic and Stereochemical Considerations
Regioselectivity in Cyclization
The palladium-catalyzed cascade in Source proceeds via a concerted metallation-deprotonation mechanism, ensuring high regioselectivity for the 3-position carboxyl group.
Avoiding N→O Acyl Transfer
Using bulky coupling agents like PyBOP suppresses undesired O-acylation of sarcosine’s hydroxyl group.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-N-methylglycine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent, low temperature.
Substitution: Amines or alcohols, HATU, DIEA, dichloromethane (DCM) as solvent, room temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives.
Scientific Research Applications
N-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-N-methylglycine has several applications in scientific research:
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel polymers and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-N-methylglycine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound may affect signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
Compound A : Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
- Structure : Contains a benzodithiazine ring with chloro and dihydroxybenzylidene substituents .
- Functional Groups : Chloro, carboxylate ester, hydrazine, and hydroxyl groups.
- Synthesis : Prepared via condensation of hydrazine derivatives, with elemental analysis confirming purity (C: 39.02%, H: 2.57%, N: 13.00%) .
Compound B : 2-Methylbenzylamine and 3-Methylbenzylamine
- Structure : Benzylamine derivatives with methyl groups at the 2- or 3-positions on the aromatic ring.
- Physical Properties :
- Applications : Used as building blocks in organic synthesis; positional isomerism affects boiling points and reactivity.
Compound C : N,N'-[(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)glycine]
Biological Activity
N-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-n-methylglycine, also known by its CAS number 1520289-14-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C12H13NO2S, with a molecular weight of 251.30 g/mol. The compound features a thiophene ring structure which is known to impart various biological activities.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of related compounds within the same chemical family. For instance, derivatives of 2,3-dihydrobenzothiazepine have shown significant inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. The most active derivatives demonstrated IC50 values ranging from 2.62 to 10.11 μM, which are significantly lower than that of the standard drug acarbose (IC50 = 37.38 μM) .
Table 1: Comparison of IC50 Values for α-Glucosidase Inhibition
| Compound | IC50 (μM) |
|---|---|
| This compound | TBD |
| Compound 1B | 2.62 ± 0.16 |
| Compound 2B | 10.11 ± 0.32 |
| Acarbose | 37.38 ± 1.37 |
The mechanism by which this compound exerts its biological effects may involve enzyme inhibition pathways similar to those observed in other thiophene derivatives. Kinetic studies on related compounds suggest competitive inhibition against α-glucosidase .
Toxicity and Safety
In vitro and in vivo studies have shown that several derivatives of thiophene compounds exhibit low toxicity profiles, making them suitable candidates for further development as therapeutic agents .
Case Studies
A notable study evaluated the blood glucose-lowering effects of various benzothiazepine derivatives in diabetic models. For example, compound 2B significantly reduced blood glucose levels from 379.31 mg/dL to as low as 104.15 mg/dL at a dosage of 20 mg/kg body weight after administration over a period of time .
Table 2: Blood Glucose Levels in Diabetic Models Treated with Compound 2B
| Treatment (mg/kg) | Blood Glucose Level (mg/dL) |
|---|---|
| Control | 379.31 ± 4.98 |
| After Treatment | |
| 10 | 286.09 ± 4.31 |
| 20 | 104.15 ± 3.99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
